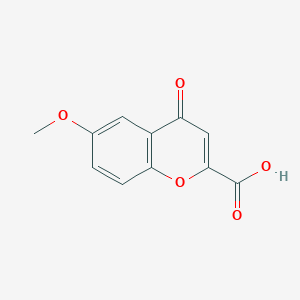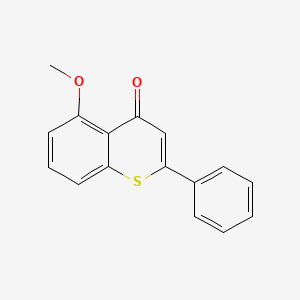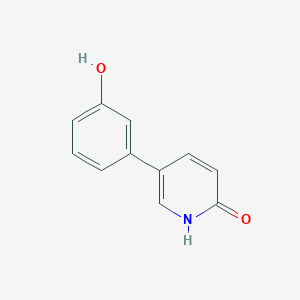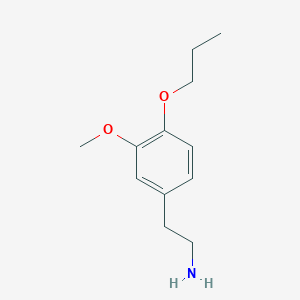![molecular formula C14H15NO B3057993 [2-(2-Methylphenoxy)phenyl]methanamine CAS No. 870121-40-7](/img/structure/B3057993.png)
[2-(2-Methylphenoxy)phenyl]methanamine
説明
“[2-(2-Methylphenoxy)phenyl]methanamine” is a chemical compound with the CAS Number: 870061-76-0 . It has a molecular weight of 249.74 . It is in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H15NO.ClH/c1-11-6-2-4-8-13 (11)16-14-9-5-3-7-12 (14)10-15;/h2-9H,10,15H2,1H3;1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 249.74 . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Serotonin/Noradrenaline Reuptake Inhibition : Research by Whitlock, Blagg, and Fish (2008) on 1-(2-phenoxyphenyl)methanamines, a class related to [2-(2-Methylphenoxy)phenyl]methanamine, reveals selective dual serotonin (5-HT) and noradrenaline (NA) reuptake pharmacology. This property makes these compounds potentially useful in treating conditions like depression and anxiety disorders where serotonin and noradrenaline play a crucial role. The analogues identified in this study were noted for their good human in vitro metabolic stability, selectivity for hERG (a gene related to heart rhythm regulation), and passive membrane permeability (Whitlock, Blagg, & Fish, 2008).
Palladacycle Synthesis and Catalysis : In a study by Roffe et al. (2016), 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which are structurally similar to this compound, were synthesized and used to create unsymmetrical NCN′ pincer palladacycles. These palladacycles have significant catalytic applications, displaying good activity and selectivity, which is important in various chemical synthesis processes (Roffe et al., 2016).
QSAR Modeling for Biological Activities : Mente et al. (2008) utilized quantitative structure-activity relationship (QSAR) models to evaluate activities for compounds in the phenoxyphenyl-methanamine (PPMA) class, closely related to this compound. The QSAR models helped elucidate the structure-activity relationships (SAR) of these compounds, providing valuable insights into their potential biological activities, especially regarding serotonin transporters and hERG activities (Mente et al., 2008).
Cancer Cell Uptake and Photocytotoxicity : Research by Basu et al. (2015) on Iron(III) complexes with Schiff bases, including phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, a compound similar to this compound, showed enhanced uptake in cancer cells and remarkable photocytotoxicity. This suggests potential applications in targeted cancer therapy, especially in light-activated treatments (Basu et al., 2015).
Synthesis of Metal Complexes with Potential Anticancer Activity : A study by Mbugua et al. (2020) on new palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands, including R-(pyridin-2-yl)methanamine, structurally analogous to this compound, indicated promising anticancer activity. These complexes were evaluated against various human cancerous cell lines, showcasing the potential of such compounds in the development of new anticancer agents (Mbugua et al., 2020).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
[2-(2-methylphenoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHMRCCAQCASKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408337 | |
| Record name | [2-(2-methylphenoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870121-40-7 | |
| Record name | [2-(2-methylphenoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B3057910.png)



![Thieno[2,3-b]pyridine-6-carbonitrile](/img/structure/B3057915.png)
![Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro-](/img/structure/B3057919.png)
![Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis-](/img/structure/B3057920.png)
![O-[2-(3-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3057923.png)

![Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B3057925.png)




